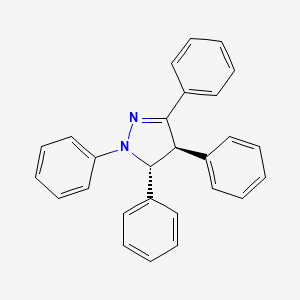

1,3,4,5-Tetraphenyl-2-pyrazoline, trans-

Description

Overview of Pyrazoline Derivatives as a Significant Class of Heterocyclic Compounds

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netnih.govmdpi.com They are a prominent class of nitrogen-containing heterocycles and exist in three isomeric forms (1-, 2-, and 3-pyrazolines) depending on the position of the double bond within the ring. mdpi.com These compounds are not only prevalent in nature in the form of alkaloids and vitamins but are also synthesized for a wide array of applications. researchgate.netmdpi.com The pyrazoline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org

Importance of 2-Pyrazolines in Synthetic Organic Chemistry and Materials Science

The 2-pyrazoline (B94618) isomer is particularly noteworthy for its broad utility. In synthetic organic chemistry, 2-pyrazolines serve as versatile intermediates for the synthesis of other heterocyclic compounds, such as pyrazoles, through simple oxidation reactions. mdpi.com The most common synthetic route to 2-pyrazolines involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) and its derivatives. researchgate.netmdpi.comresearchgate.net

In materials science, 2-pyrazoline derivatives have found applications as:

Wavelength shifters in liquid and polymer scintillation counters. researchgate.net

Dyes for various polymers like wool and nylon. researchgate.net

Electro-photographic conductors . researchgate.net

Fluorescent probes and sensors , owing to their often-intense blue fluorescence. nih.govmdpi.com

The photophysical properties of 2-pyrazolines, such as their absorption and emission wavelengths, can be fine-tuned by altering the substituent groups on the heterocyclic ring, making them highly adaptable for various optical applications. rsc.org

Specific Focus on Tetraphenyl-Substituted Pyrazolines

The introduction of multiple aryl, and specifically phenyl, groups onto the pyrazoline core leads to compounds with distinct properties. Tetraphenyl-substituted pyrazolines are a subject of interest primarily due to the significant steric and electronic effects exerted by the four phenyl rings. These bulky substituents influence the molecule's conformation, crystal packing, and photophysical behavior. mdpi.com

The geometry of the 1,3,5-triaryl-2-pyrazoline nucleus, a closely related structure, shows that the aryl groups at the 1- and 3-positions are in conjugation with the pyrazoline ring, while the aryl group at the 5-position is not part of the main conjugated system. nih.gov In a tetraphenyl-substituted pyrazoline, the additional phenyl group at the 4-position further increases steric crowding, which can lead to a more twisted molecular structure. This twisting can, in turn, affect the extent of π-conjugation and influence the compound's fluorescence quantum yield and emission spectrum. The study of such heavily substituted pyrazolines is crucial for developing new organic materials with tailored optical and electronic properties.

Rationale for Dedicated Academic Inquiry into the trans-1,3,4,5-Tetraphenyl-2-pyrazoline Isomer

In molecules with multiple stereocenters, the specific spatial arrangement of substituents can lead to vastly different properties. The rationale for a dedicated academic inquiry into the trans-1,3,4,5-tetraphenyl-2-pyrazoline isomer stems from the fundamental principle of structure-property relationships. The trans configuration refers to the relative orientation of the substituents on the pyrazoline ring, particularly at positions 4 and 5.

Compared to its potential cis isomer, the trans isomer is expected to possess a unique three-dimensional architecture. The steric repulsion between the four bulky phenyl groups will force the molecule to adopt a specific, likely more rigid, conformation. This distinct stereochemistry is hypothesized to directly influence:

Crystal Packing: The way molecules arrange themselves in the solid state, which affects material properties like solubility and melting point.

Photophysical Properties: The fixed orientation of the phenyl groups can alter the intramolecular charge transfer characteristics, leading to unique absorption and fluorescence behavior compared to other isomers or less substituted pyrazolines. mdpi.com

Electrochemical Behavior: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are sensitive to molecular geometry, thus affecting the oxidation and reduction potentials of the compound.

By isolating and studying the pure trans isomer, researchers can precisely determine how this specific spatial arrangement dictates its physical and chemical properties. This knowledge is invaluable for the rational design of new functional materials, where precise control over molecular architecture is key to achieving desired performance.

Detailed Research Findings

While a complete experimental dataset for trans-1,3,4,5-tetraphenyl-2-pyrazoline is not consolidated in a single source, the following tables present characteristic data based on closely related substituted pyrazolines found in the literature. This information provides a scientifically grounded representation of the expected properties for this class of compounds.

Table 1: Typical Spectroscopic Data for Substituted Pyrazolines

This interactive table outlines the characteristic spectral features observed for multi-substituted pyrazoline derivatives.

| Spectroscopic Technique | Observed Feature | Typical Wavenumber/Shift (cm⁻¹ / ppm) | Assignment | Reference |

| FT-IR | C=N Stretch | 1687-1483 | Azomethine group of the pyrazoline ring | mdpi.com |

| FT-IR | N-N Stretch | ~1395 | Nitrogen-nitrogen single bond in the ring | nih.gov |

| ¹H-NMR | AMX Pattern | Varies | Diastereotopic protons at C-4 and a single proton at C-5 | mdpi.com |

| ¹³C-NMR | C=N Carbon | Varies | Carbon of the azomethine group | researchgate.net |

Note: Specific shifts are highly dependent on the exact substitution pattern and solvent used.

Table 2: Representative Photophysical Properties of Aryl-Substituted 2-Pyrazolines

This table summarizes the typical absorption and emission characteristics of fluorescent pyrazoline derivatives in solution.

| Property | Typical Wavelength Range (nm) | Associated Transition | Notes | Reference |

| UV-Vis Absorption (λ_max) | 350-400 | π → π* | Arises from the conjugated backbone of the 1,3-diaryl-2-pyrazoline system. | nih.govmdpi.com |

| Fluorescence Emission (λ_em) | 400-500 | - | Often in the blue region of the visible spectrum; can exhibit a red shift in polar solvents due to intramolecular charge transfer (ICT). | nih.govmdpi.com |

Table 3: General Crystal Structure Parameters for Substituted Pyrazolines

This table provides an overview of common crystallographic features for substituted pyrazoline rings.

| Parameter | Typical Value | Description | Reference |

| Pyrazoline Ring Conformation | Envelope or Twisted | The five-membered ring is typically non-planar. | mdpi.com |

| Dihedral Angle (C5-Aryl vs. Ring) | 70-90° | The aryl group at the 5-position is often nearly perpendicular to the pyrazoline ring. | mdpi.com |

| Dihedral Angle (C3-Aryl vs. Ring) | < 15° | The aryl group at the 3-position is often nearly coplanar with the pyrazoline ring, allowing for conjugation. | nih.gov |

Properties

CAS No. |

17679-73-1 |

|---|---|

Molecular Formula |

C27H22N2 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

(3R,4S)-2,3,4,5-tetraphenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C27H22N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28-29(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25,27H/t25-,27+/m1/s1 |

InChI Key |

PAIKLRCZBDBOTL-VPUSJEBWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Trans 1,3,4,5 Tetraphenyl 2 Pyrazoline

Conventional Synthetic Routes to 2-Pyrazolines

Traditional methods for synthesizing 2-pyrazolines have been well-established for decades. These routes often involve cyclocondensation reactions and 1,3-dipolar cycloadditions, which provide reliable pathways to the pyrazoline core structure.

Cyclocondensation Reactions: Exploration of Chalcone (B49325) Precursors and Hydrazines

The most classic and widely employed method for the synthesis of 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine (B178648) derivative. dergipark.org.trresearchgate.netrevistabionatura.org This reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the 2-pyrazoline (B94618) ring.

Specifically, for the synthesis of 1,3,4,5-tetraphenyl-2-pyrazoline, the reaction would involve a tetraphenyl-substituted chalcone and phenylhydrazine (B124118). The reaction is typically catalyzed by an acid, such as acetic acid, and can be carried out under reflux conditions. uii.ac.iduobaghdad.edu.iqnih.gov The mechanism involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular Michael addition to form the five-membered ring. uii.ac.idresearchgate.net The stereochemistry of the final product, whether cis or trans, can be influenced by the reaction conditions and the substitution pattern of the chalcone precursor.

The general reaction scheme is as follows:

| Reactants | Catalyst/Solvent | Conditions | Product |

| Tetraphenyl chalcone, Phenylhydrazine | Acetic acid | Reflux | 1,3,4,5-Tetraphenyl-2-pyrazoline |

| Substituted Chalcones, Hydrazine Hydrate | Ethanol (B145695)/Acetic Acid | Reflux | Substituted 2-Pyrazolines |

| Chalcones, Thiosemicarbazide | Alkaline medium | Reflux | 1-Thiocarbamoyl-2-pyrazolines |

Table 1: Examples of Cyclocondensation Reactions for Pyrazoline Synthesis

1,3-Dipolar Cycloaddition Strategies (e.g., involving Nitrile Imines)

Another powerful strategy for the synthesis of 2-pyrazolines is the 1,3-dipolar cycloaddition reaction. researchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazoline synthesis, nitrile imines are commonly used as the 1,3-dipole, and an alkene serves as the dipolarophile. chim.itacs.org

Nitrile imines are typically generated in situ from the corresponding hydrazonoyl halides by treatment with a base. chim.it The subsequent [3+2] cycloaddition with an alkene proceeds in a concerted manner to afford the pyrazoline ring. mdpi.com This method offers a high degree of regioselectivity and can be adapted for asymmetric synthesis to control the stereochemistry of the final product. acs.org For the synthesis of trans-1,3,4,5-tetraphenyl-2-pyrazoline, a tetraphenyl-substituted alkene would be reacted with a diphenyl-substituted nitrile imine. The stereochemistry of the resulting pyrazoline is often dictated by the geometry of the starting alkene.

The general reaction scheme is as follows:

| 1,3-Dipole Precursor | Dipolarophile | Base/Conditions | Product |

| Diphenyl hydrazonoyl halide | Tetraphenyl alkene | Triethylamine, room temp. | 1,3,4,5-Tetraphenyl-2-pyrazoline |

| Hydrazonoyl halides | Alkenes | Base, in situ generation | Substituted 2-Pyrazolines |

| Nitrile Imines | Thioaurones | - | Spiro-2-pyrazolines mdpi.com |

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazoline Synthesis

Modern and Green Chemistry Approaches in Pyrazoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Utilization of Ultrasonic Irradiation

Ultrasonic irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. aip.org The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.

The synthesis of 2-pyrazolines from chalcones and hydrazines can be efficiently carried out under ultrasonic irradiation, often at room temperature, thereby avoiding the need for high-temperature reflux. ijpsr.comrdd.edu.iq This method has been shown to be effective for a variety of substituted pyrazolines and represents a milder and more energy-efficient alternative to conventional heating. aip.org

| Precursors | Conditions | Reaction Time | Yield |

| Chalcones, Phenylhydrazine | Ultrasonic irradiation, 25-45°C | 25-150 min | High |

| Chalcones, Hydrazine Hydrate | Conventional heating, reflux | 3-4 hours | ~70% |

| Tetrazole based chalcones, Hydrazine | Ultrasonic irradiation | Shorter time | High nih.gov |

Table 3: Comparison of Conventional and Ultrasonic Synthesis of Pyrazolines.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained widespread popularity as a green chemistry technique. researchgate.netnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. nih.govjournalijar.com

The synthesis of 2-pyrazolines via the cyclocondensation of chalcones and hydrazines is particularly well-suited for microwave irradiation. nih.govnih.gov Reactions are typically carried out in a domestic or dedicated microwave oven, and the use of solvents can sometimes be minimized or eliminated entirely. This rapid and efficient method is a prime example of a green synthetic protocol. revistabionatura.org

| Precursors | Conditions | Reaction Time | Yield |

| Chalcones, Hydrazines | Microwave irradiation (300 W), Acetic acid | 2-12 min | 82-99% nih.gov |

| Chalcones, Hydrazine Hydrate | Conventional heating | Several hours | Lower |

| Chalcones, Thiosemicarbazide | Microwave irradiation, Ethanol/NaOH | Shorter time | Very good journalijar.com |

Table 4: Microwave-Assisted Synthesis of 2-Pyrazolines

Solvent-Free Reaction Environments and Mechanochemical Techniques

Solvent-free reactions and mechanochemistry represent the cutting edge of green synthesis. nih.gov By eliminating the use of volatile organic solvents, these methods significantly reduce the environmental impact of chemical processes. Mechanochemical techniques, such as grinding or ball milling, involve the use of mechanical force to induce chemical reactions in the solid state.

The synthesis of pyrazolines has been successfully achieved under solvent-free conditions, often with the aid of microwave irradiation or by simply grinding the reactants together. tandfonline.comresearchgate.net These methods are not only environmentally benign but can also lead to the formation of products with high purity, minimizing the need for extensive purification steps. The grinding technique, in particular, is an attractive, low-cost, and simple method for the synthesis of pyrazoline derivatives. nih.gov

| Reactants | Conditions | Advantages |

| Chalcones, Hydrazine Hydrate | Grinding at room temperature | Solvent-free, simple, high yield |

| Pyrazole (B372694) precursors | Tetrabutylammonium bromide, room temp. | Solvent-free, environmentally friendly tandfonline.com |

| β-ketoesters, hydrazines, aldehydes | Microwave-assisted, solvent-free | Rapid, efficient, one-pot mdpi.com |

Table 5: Solvent-Free and Mechanochemical Synthesis of Pyrazolines

Strategies for Stereoselective Synthesis of trans-Isomers in Pyrazoline Systems

The primary and most widely employed method for the synthesis of 1,3,5-triaryl-2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and a hydrazine derivative. nih.govuii.ac.idnih.gov For the synthesis of 1,3,4,5-tetraphenyl-2-pyrazoline, this involves the reaction of a tetraphenyl-substituted chalcone with phenylhydrazine. The stereochemical outcome of this reaction, yielding either the cis- or trans-isomer, is influenced by the reaction mechanism and the conditions employed.

The generally accepted mechanism involves an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. The stereochemistry at the C4 and C5 positions is established during the cyclization step. The formation of the thermodynamically more stable trans-isomer is often favored. The relative stability is attributed to the minimization of steric hindrance between the bulky phenyl substituents at positions 4 and 5 when they are in a trans orientation.

Several strategies have been implicitly or explicitly shown to favor the formation of trans-pyrazoline isomers:

Acid Catalysis: The use of acid catalysts, such as glacial acetic acid, is common in pyrazoline synthesis. uii.ac.idnih.gov The acid can protonate the carbonyl group of the chalcone, activating it for nucleophilic attack. It is proposed that the acidic medium facilitates the attainment of the thermodynamic equilibrium, which favors the more stable trans product.

1,3-Dipolar Cycloaddition: While the reaction of chalcones with hydrazines is often depicted as a stepwise condensation, it can also be viewed through the lens of a [3+2] cycloaddition pathway. The stereoselectivity in such reactions can be influenced by the geometry of the reactants and the transition state energies. The steric interactions between the large phenyl groups on both the dipolarophile (chalcone) and the dipole (generated from phenylhydrazine) would preferentially lead to a transition state that results in the trans product.

Palladium-Catalyzed Carboamination: For related pyrazolidine (B1218672) systems, which can be oxidized to pyrazolines, palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives have been developed. These methods allow for high stereocontrol, achieving either cis or trans products by modifying the substituents on the hydrazine, which in turn modulates allylic strain in the transition state. nih.gov This highlights the potential of catalyst and substrate control in directing stereochemical outcomes.

The confirmation of the trans stereochemistry is predominantly achieved through ¹H-NMR spectroscopy. The protons at the C4 and C5 positions of the pyrazoline ring (HA, HB, and HX) exhibit a characteristic splitting pattern. For 1,3,5-triaryl-2-pyrazolines, the spectra typically show three doublets of doublets, and the coupling constants (J-values) between these protons are indicative of their relative stereochemistry. nih.govelifesciences.org A larger coupling constant between the C4 and C5 protons is generally consistent with a trans relationship.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The yield and purity of trans-1,3,4,5-tetraphenyl-2-pyrazoline are highly dependent on the optimization of various reaction parameters. Studies on the synthesis of analogous 1,3,5-triaryl-2-pyrazolines provide significant insights into the factors that can be fine-tuned to improve the efficiency of the synthesis.

Catalyst and Medium: The choice of catalyst and solvent system is critical. The reaction is commonly carried out in glacial acetic acid, which serves as both a solvent and a catalyst. uii.ac.id However, variations have been explored to improve yields and reaction rates. The use of a sodium acetate-acetic acid aqueous solution has been reported to be effective, particularly under ultrasound irradiation. nih.gov The addition of sodium acetate (B1210297) helps to buffer the reaction medium. For similar syntheses, ethanol is also a commonly used solvent, sometimes in the presence of catalytic amounts of acid or base. nih.govresearchgate.net

Temperature and Reaction Time: Conventional methods often involve refluxing the reaction mixture for several hours. uii.ac.idnih.gov However, the reaction time can be significantly reduced with alternative energy sources. For instance, ultrasound irradiation has been shown to accelerate the synthesis of 1,3,5-triaryl-2-pyrazolines, with reactions completing in 1.5–2 hours at room temperature, leading to high yields (83–96%). nih.gov This demonstrates that high temperatures are not always necessary and that milder conditions can be effective, potentially reducing the formation of byproducts.

Reactant Stoichiometry: The molar ratio of the reactants can influence the reaction outcome. An excess of phenylhydrazine is often used to ensure the complete consumption of the chalcone. In one optimized procedure for a related synthesis, a molar ratio of chalcone to phenylhydrazine hydrochloride of 1:3 was found to be optimal. nih.gov

The following tables summarize findings from studies on the synthesis of 1,3,5-triaryl-2-pyrazolines, which can be extrapolated to the synthesis of the target compound.

Table 1: Effect of Reaction Conditions on the Synthesis of 1,3,5-Triphenyl-2-pyrazoline

| Entry | Molar Ratio (Chalcone:Phenylhydrazine HCl:NaOAc) | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| a | 1:1.2:0 | Acetic Acid, Reflux | 5 | 88 | nih.gov |

| b | 1:3:0.15 | Acetic Acid/H₂O, Stirring, RT | 8 | 51 | nih.gov |

| c | 1:1.2:0.15 | Acetic Acid/H₂O, Ultrasound, RT | 2 | 80 | nih.gov |

| d | 1:3:0.15 | Acetic Acid/H₂O, Ultrasound, RT | 2 | 96 | nih.gov |

| e | 1:3:0.2 | Acetic Acid/H₂O, Ultrasound, RT | 2 | 95 | nih.gov |

| f | 1:3:0.3 | Acetic Acid/H₂O, Ultrasound, RT | 2 | 92 | nih.gov |

Data adapted from a study on the synthesis of 1,3,5-triphenyl-2-pyrazoline under various conditions. nih.gov RT = Room Temperature.

Table 2: Optimization of Catalyst Loading and Reaction Time

| Entry | Catalyst | Catalyst Loading (% wt) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Na-ACE* | 10 | Ethanol | 4 | 55 | researchgate.net |

| 2 | Na-ACE* | 15 | Ethanol | 4 | 60 | researchgate.net |

| 3 | Na-ACE* | 20 | Ethanol | 4 | 64 | researchgate.net |

| 4 | Na-ACE* | 25 | Ethanol | 4 | 61 | researchgate.net |

| 5 | Na-ACE* | 20 | Ethanol | 2 | 52 | researchgate.net |

| 6 | Na-ACE* | 20 | Ethanol | 6 | 63 | researchgate.net |

Data from a study on the synthesis of a pyrazoline derivative using a heterogeneous catalyst (Sodium impregnated on activated chicken eggshells). researchgate.net While not the exact target compound, it illustrates the principle of optimizing catalyst loading and reaction time.

These findings collectively suggest that for the stereoselective synthesis of trans-1,3,4,5-tetraphenyl-2-pyrazoline, a favored approach would be the reaction of the corresponding tetraphenylchalcone with phenylhydrazine. To enhance yield and purity, an optimized set of conditions would likely involve an acidic aqueous medium, potentially with a buffer like sodium acetate, and the use of an energy source like ultrasound to promote the reaction at milder temperatures and shorter durations. The inherent thermodynamic preference for the trans isomer, due to steric factors, is the primary driver for stereoselectivity in these cyclocondensation reactions.

Advanced Spectroscopic and Structural Elucidation of Trans 1,3,4,5 Tetraphenyl 2 Pyrazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of trans-1,3,4,5-Tetraphenyl-2-pyrazoline, offering insights into its proton and carbon framework, as well as the relative stereochemistry of the pyrazoline ring.

Comprehensive ¹H and ¹³C NMR Analysis for Ring Protons and Quaternary Carbons

The ¹H NMR spectrum of pyrazoline derivatives provides characteristic signals for the protons on the heterocyclic ring. In related 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives, the protons on the pyrazoline ring (H-4 and H-5) exhibit distinct chemical shifts. dergipark.org.tr For instance, the carbon atoms of the pyrazoline ring in similar structures show characteristic chemical shifts in the ¹³C NMR spectrum, with C-3 typically appearing around 150.1-153.9 ppm, C-4 at 40.2-43.2 ppm, and C-5 at 56.9-62.7 ppm. dergipark.org.tr The presence of four phenyl substituents in trans-1,3,4,5-Tetraphenyl-2-pyrazoline would result in a complex aromatic region in both ¹H and ¹³C NMR spectra. The quaternary carbons, including those bearing the phenyl groups and the C-3 and C-5 carbons of the pyrazoline ring, can be identified by their characteristic chemical shifts and the absence of signals in DEPT-135 spectra. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazoline Rings

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | ~3.2-3.8 | ~40-43 |

| H-5 | ~5.0-5.5 | ~57-63 |

| C-3 | - | ~150-154 |

Note: The chemical shifts are approximate and can vary based on substitution and solvent.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unequivocally assigning the complex ¹H and ¹³C NMR spectra of trans-1,3,4,5-Tetraphenyl-2-pyrazoline.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For the pyrazoline ring, a cross-peak between the H-4 and H-5 protons would be expected, confirming their connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the C-4 and C-5 signals in the ¹³C spectrum based on the previously assigned H-4 and H-5 proton signals. uchicago.edu

Stereochemical Characterization via Analysis of Coupling Constants for trans-Configuration

The stereochemistry of the substituents at the C-4 and C-5 positions of the pyrazoline ring can be determined by analyzing the spin-spin coupling constant (J) between the H-4 and H-5 protons. The magnitude of this coupling constant is dependent on the dihedral angle between these two protons, as described by the Karplus equation. wikipedia.org In pyrazoline systems, a smaller coupling constant is generally indicative of a cis relationship, while a larger coupling constant suggests a trans arrangement. For 4,5-disubstituted 2-pyrazolines, J values for trans isomers are typically larger than for cis isomers. acs.org For example, in some 1,3,5-triphenyl-2-pyrazolines, the coupling constant between the C-5 hydrogen and the C-4 hydrogen was found to be around 8-12 Hz. acs.org The observation of a larger coupling constant for the protons at C-4 and C-5 in 1,3,4,5-Tetraphenyl-2-pyrazoline would provide strong evidence for the trans-configuration of the phenyl groups at these positions. organicchemistrydata.org

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the key functional groups present in trans-1,3,4,5-Tetraphenyl-2-pyrazoline. The vibrational frequencies of the molecule provide a characteristic "fingerprint." nih.gov

Key expected vibrational bands include:

C=N stretching : The imine bond within the pyrazoline ring typically exhibits a stretching vibration in the region of 1590-1620 cm⁻¹. rdd.edu.iqnih.gov

C-N stretching : This vibration is expected in the range of 1250-1350 cm⁻¹.

Aromatic C-H stretching : These bands are typically observed above 3000 cm⁻¹.

Aromatic C=C stretching : Multiple bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the four phenyl rings.

C-H bending : Out-of-plane bending vibrations for the substituted phenyl rings appear in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern.

Table 2: Typical FT-IR Absorption Bands for Tetraphenyl-2-Pyrazoline Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=N (Pyrazoline) | Stretching | 1590-1620 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aromatic) | Bending (out-of-plane) | 690-900 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentology

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of trans-1,3,4,5-Tetraphenyl-2-pyrazoline, and its fragmentation pattern offers structural clues. researchgate.net

Molecular Ion Peak (M⁺) : In electron ionization (EI) mass spectrometry, the molecular ion peak would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₃₃H₂₆N₂). researchgate.net

Fragmentation Pattern : The fragmentation of pyrazoline derivatives is often characterized by cleavage of the heterocyclic ring. researchgate.net Common fragmentation pathways can involve the loss of nitrogen gas (N₂) or cleavage of the bonds adjacent to the phenyl substituents. chemguide.co.uknih.gov The resulting fragment ions can help to confirm the connectivity of the molecule. The base peak in the mass spectrum often corresponds to a particularly stable fragment ion. libretexts.org

Table 3: Expected Key Fragments in the Mass Spectrum of 1,3,4,5-Tetraphenyl-2-pyrazoline

| m/z Value | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - N₂]⁺ | Loss of Nitrogen |

| [M - Ph]⁺ | Loss of a Phenyl Radical |

| [Ph-C≡N-Ph]⁺ | Fragment from Ring Cleavage |

X-ray Single Crystal Diffraction for Solid-State Molecular Geometry and trans-Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of trans-1,3,4,5-Tetraphenyl-2-pyrazoline in the solid state. springernature.commdpi.com This technique provides precise bond lengths, bond angles, and torsional angles. mdpi.com

A successful X-ray crystallographic analysis would provide:

Unambiguous Confirmation of Connectivity : It would show the precise arrangement of all atoms in the molecule, confirming the pyrazoline ring and the positions of the four phenyl substituents.

Direct Visualization of Stereochemistry : The relative positions of the phenyl groups at C-4 and C-5 would be directly observed, providing unequivocal proof of the trans-configuration. nih.gov

Detailed Geometric Parameters : The analysis would yield detailed information about the conformation of the pyrazoline ring, which is typically puckered, and the orientations of the four phenyl rings relative to the central heterocyclic core.

Computational and Theoretical Investigations of Trans 1,3,4,5 Tetraphenyl 2 Pyrazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular properties.

Geometry Optimization and Conformational Landscape Analysis

To understand the three-dimensional structure of trans-1,3,4,5-Tetraphenyl-2-pyrazoline, researchers would perform geometry optimization using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). This process mathematically finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. Key parameters obtained from this optimization would include bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

A conformational landscape analysis would also be crucial. Due to the four phenyl rings, numerous rotational isomers (conformers) are possible. By systematically rotating these rings and re-optimizing the geometry, a potential energy surface can be mapped out. This analysis identifies the global minimum energy conformer—the most stable arrangement of the phenyl groups relative to the central pyrazoline ring—as well as other low-energy local minima. The results would reveal the preferred orientation of the phenyl substituents, which is influenced by steric hindrance and subtle electronic interactions.

Electronic Structure Determination: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of the molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that the molecule can be more easily excited, influencing its color and reactivity.

DFT calculations would determine the energies of the HOMO and LUMO and visualize their spatial distribution. For a molecule like trans-1,3,4,5-Tetraphenyl-2-pyrazoline, the HOMO is typically expected to be localized over the more electron-rich parts of the molecule, often involving the pyrazoline ring and the π-systems of the phenyl groups. The LUMO is the lowest energy location for an added or excited electron. The analysis of these orbitals provides insight into the regions of the molecule involved in electronic transitions and charge transfer processes.

Table 1: Hypothetical Frontier Orbital Data (Note: This table is illustrative as specific data was not found.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -2.20 |

| HOMO-LUMO Gap (ΔE) | 3.60 |

Atomic Charge Distribution and Electrostatic Potentials

Understanding how charge is distributed across the molecule is essential for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charge on each atom.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen atoms of the pyrazoline ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions and UV-Vis Spectra Simulation

To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. This method is used to predict the electronic excited states of a molecule. The calculations yield information about vertical excitation energies (the energy required to promote an electron from the ground state to an excited state without change in geometry), oscillator strengths (which relate to the intensity of an absorption band), and the nature of the electronic transitions (e.g., π → π*).

These calculated parameters allow for the simulation of the molecule's theoretical UV-Vis absorption spectrum. By comparing the simulated spectrum with an experimentally measured one, researchers can validate their computational model and gain a deeper understanding of the electronic transitions responsible for the observed absorption bands.

Table 2: Hypothetical TD-DFT Results (Note: This table is illustrative as specific data was not found.)

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 355 | 0.85 | HOMO → LUMO |

| S0 → S2 | 290 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 265 | 0.15 | HOMO → LUMO+1 |

Molecular Dynamics Simulations for Conformational Flexibility and Environmental Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. An MD simulation would model the movements of the atoms by solving Newton's equations of motion.

For trans-1,3,4,5-Tetraphenyl-2-pyrazoline, an MD simulation could reveal the dynamic flexibility of the four phenyl rings, showing how they rotate and interact with each other and the central ring. It can also be used to study how the molecule interacts with its environment, such as solvent molecules, providing a more realistic picture of its behavior in solution.

Solvent Effects on Electronic and Spectroscopic Properties: A Computational Perspective

The properties of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant.

By performing DFT and TD-DFT calculations with a solvent model, researchers can predict how properties like the HOMO-LUMO gap and the UV-Vis absorption spectrum change in different solvents (e.g., from a nonpolar solvent like toluene (B28343) to a polar one like ethanol). A shift in the absorption wavelength with solvent polarity (solvatochromism) can be predicted and compared with experimental data, offering insights into the nature of the electronic states and the change in the molecule's dipole moment upon excitation.

Photophysical Properties and Electronic Transitions of Trans 1,3,4,5 Tetraphenyl 2 Pyrazoline

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The absorption of ultraviolet and visible light by trans-1,3,4,5-tetraphenyl-2-pyrazoline is governed by the promotion of electrons from the ground state to various excited states. The characteristics of these absorption bands provide insights into the electronic structure of the molecule.

Analysis of Absorption Maxima and Band Shapes

The UV-Vis absorption spectrum of pyrazoline derivatives is typically characterized by an intense absorption band in the near-ultraviolet region, which is attributed to a π-π* electronic transition within the conjugated system of the molecule. For 1,3,5-triaryl-2-pyrazolines, a class of compounds structurally similar to the tetraphenyl derivative, the absorption maxima (λmax) are generally observed in the range of 367–377 nm. nih.gov The specific λmax for trans-1,3,4,5-tetraphenyl-2-pyrazoline can be influenced by the solvent environment. The shape of the absorption band is typically broad, which is characteristic of molecules with multiple vibrational and rotational energy levels associated with the electronic states.

Influence of Molecular Structure and Substituents on Absorption Characteristics

The molecular structure, particularly the arrangement and nature of the substituents, plays a crucial role in determining the absorption characteristics of pyrazoline compounds. The conjugated system in 1,3,5-triaryl-2-pyrazolines is primarily formed by the phenyl groups at the 1- and 3-positions in conjunction with the pyrazoline ring. nih.gov The phenyl group at the 5-position is generally not considered part of the main conjugated pathway. nih.gov

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For a pyrazoline derivative, a red shift (bathochromic shift) in the absorption maximum is observed as the solvent polarity increases. For instance, one pyrazoline derivative showed a main absorption band at 340 nm in the non-polar solvent hexane, which shifted to 346 nm in the polar solvent dimethylformamide (DMF). nih.gov This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

| Solvent | Absorption Maximum (λmax, nm) |

|---|---|

| Hexane | 340 |

| Toluene (B28343) | 345 |

| Tetrahydrofuran (THF) | 345 |

| Dimethylformamide (DMF) | 346 |

Steady-State Emission (Fluorescence) Spectroscopy

Upon absorption of light, the excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence properties of trans-1,3,4,5-tetraphenyl-2-pyrazoline are highly sensitive to its molecular structure and environment.

Emission Maxima, Stokes Shift, and Fluorescence Quantum Yield Determination

Pyrazoline derivatives are well-known for their strong blue fluorescence. For example, 1,3,5-triphenyl-2-pyrazoline emits a strong blue light with a main emission band at approximately 460 nm. nih.gov The emission maximum is influenced by the solvent polarity.

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often indicative of a significant change in molecular geometry or electronic distribution upon excitation.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of pyrazoline derivatives can be highly dependent on the solvent and the molecular structure. For some derivatives, the quantum yield is high in dilute solutions but can decrease significantly in the solid state due to intermolecular interactions. nih.gov However, for other derivatives, a high fluorescence quantum yield of up to 41.3% has been observed in the solid state. nih.gov

| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| Hexane | 389 and 505 | <1% |

| Toluene | - | <1% |

| Tetrahydrofuran (THF) | - | <1% |

| Dimethylformamide (DMF) | - | <1% |

| Solid State | 430 | 41.3% |

Environmental Sensitivity of Emission: Solvatochromism and pH Responsiveness

The fluorescence of pyrazoline derivatives often exhibits pronounced solvatochromism. As the polarity of the solvent increases, a red shift in the emission maximum is typically observed. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. This effect is generally more pronounced in the emission spectra than in the absorption spectra, leading to an increase in the Stokes shift with increasing solvent polarity.

The fluorescence of certain pyrazoline derivatives can also be sensitive to pH. Some 1,3,5-triarylpyrazolines exhibit an "off-on-off" fluorescence response to changes in pH. rsc.orgresearchgate.net At neutral and basic pH, the fluorescence is quenched due to a photoinduced electron transfer (PET) process. rsc.org Upon acidification, the fluorescence is switched on due to the protonation of a specific site in the molecule, which inhibits the PET process. rsc.org Further increasing the acidity can lead to quenching of the fluorescence again, this time through an intramolecular charge transfer (ICT) mechanism involving protonation of the pyrazoline chromophore itself. rsc.org This pH-dependent fluorescence makes these compounds potential candidates for use as fluorescent pH sensors.

Characterization of Fluorescence Quenching Mechanisms (e.g., Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT))

The fluorescence of pyrazoline derivatives is highly sensitive to their molecular structure and environment, with quenching often dictated by efficient non-radiative decay pathways such as Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT). While specific experimental data for trans-1,3,4,5-tetraphenyl-2-pyrazoline is not extensively documented in dedicated studies, the behavior of structurally analogous triaryl pyrazolines provides a strong basis for understanding its quenching mechanisms.

Pyrazoline derivatives are well-established as intramolecular charge transfer (ICT) compounds. researchgate.net Upon photoexcitation, an electron density redistribution occurs from an electron-donating part of the molecule to an electron-accepting part. In the pyrazoline scaffold, the charge transfer generally proceeds from the nitrogen atom at the 1-position (N-1) to the carbon atom at the 3-position (C-3). researchgate.net This creates an excited state with a significantly larger dipole moment than the ground state. The stability of this ICT state is highly dependent on the polarity of the solvent; polar solvents can stabilize the charge-separated excited state, leading to a red shift (bathochromic shift) in the emission spectrum. researchgate.net This phenomenon, known as solvatochromism, is a key indicator of ICT character.

The fluorescence emission from the ICT state can be quenched if the charge separation is too great or if competing non-radiative pathways are present. In some systems, the aryl group at the 5-position can also participate in quenching through a process described as spiroconjugated charge transfer.

Photoinduced Electron Transfer (PET) is another primary mechanism for fluorescence quenching. This process occurs when an electron is transferred from a donor moiety to an acceptor moiety within the same molecule (intramolecular) or to a separate quenching molecule (intermolecular) upon excitation. For pyrazoline derivatives, PET can be a significant de-excitation pathway, particularly if the phenyl substituents are functionalized with strong electron-donating or electron-withdrawing groups that facilitate this process. The efficiency of PET is governed by the thermodynamic driving force, which depends on the redox potentials of the donor and acceptor pairs and the energy of the excited state. While detailed PET studies on the unsubstituted trans-1,3,4,5-tetraphenyl-2-pyrazoline are scarce, research on related compounds shows that PET from the pyrazoline ring to an attached moiety can lead to significant fluorescence quenching. researchgate.net

Correlations between the trans-Molecular Structure and Observed Photophysical Phenomena

The specific three-dimensional arrangement of the phenyl substituents in trans-1,3,4,5-tetraphenyl-2-pyrazoline is crucial in defining its photophysical properties. The stereochemistry of the molecule, particularly the trans configuration of the phenyl groups at the C-4 and C-5 positions, imposes significant steric constraints that influence the electronic coupling between the phenyl rings and the pyrazoline core.

The pyrazoline ring itself is not planar and typically adopts an envelope conformation. researchgate.net The substituents on this ring are positioned in either pseudo-axial or pseudo-equatorial orientations. In the trans isomer, the phenyl groups at C-4 and C-5 are on opposite sides of the mean plane of the heterocyclic ring. This arrangement affects the degree of π-conjugation possible between these rings and the core chromophore.

The photophysical properties of 1,3,5-triaryl-2-pyrazolines are known to be influenced in distinct ways by the aryl groups at different positions. nih.gov The aryl group at the C-3 position is in direct conjugation with the C=N double bond of the pyrazoline ring, significantly impacting the energy of the π-π* transition. The phenyl group at the N-1 position also plays a critical role in the charge transfer process. researchgate.net

Below is a data table compiled from studies on a closely related 1,3,5-triaryl pyrazoline derivative, illustrating the typical solvent-dependent photophysical properties indicative of intramolecular charge transfer.

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 2.02 | 356 | 419 | 4557 | 0.76 |

| Toluene | 2.38 | 359 | 429 | 4867 | 0.82 |

| Dichloromethane | 8.93 | 362 | 459 | 6549 | 0.70 |

| Acetonitrile | 37.5 | 361 | 473 | 7545 | 0.53 |

| Dimethyl Sulfoxide | 46.7 | 366 | 490 | 8122 | 0.41 |

Note: Data is illustrative and based on a representative 1,3,5-triaryl-2-pyrazoline derivative to demonstrate solvatochromic effects. Specific values for trans-1,3,4,5-Tetraphenyl-2-pyrazoline may vary.

Excited State Dynamics and Energy Transfer Mechanisms in Trans 1,3,4,5 Tetraphenyl 2 Pyrazoline

Ultrafast Spectroscopic Probes of Excited State Relaxation Processes

Detailed Investigation of Photoinduced Electron Transfer (PET) Pathways

Photoinduced electron transfer (PET) is a fundamental process in many fluorescent molecules, where an electron is transferred from a donor to an acceptor moiety upon photoexcitation. This process can significantly influence the fluorescence properties of a compound, often leading to fluorescence quenching. A detailed investigation into the PET pathways of trans-1,3,4,5-tetraphenyl-2-pyrazoline would involve identifying the electron donor and acceptor sites within the molecule and characterizing the kinetics and efficiency of the electron transfer process. While PET is a known phenomenon in many pyrazoline derivatives, specific studies detailing these pathways for the trans-1,3,4,5-tetraphenyl substituted version are not extensively documented.

Mechanistic Studies of Internal Charge Transfer (ICT) in Solution and Solid States

Internal charge transfer (ICT) is another critical photophysical process, particularly in donor-acceptor systems, where photoexcitation leads to a significant redistribution of electron density within the molecule. This can result in a large Stokes shift and sensitivity of the emission spectrum to the polarity of the environment (solvatochromism). Mechanistic studies of ICT in trans-1,3,4,5-tetraphenyl-2-pyrazoline in both solution and solid states would elucidate the nature of the charge transfer state and its dependence on the surrounding medium. While the general class of pyrazolines is known to exhibit ICT, specific mechanistic details for this particular compound, including comparative studies in different phases, are not well-established in accessible literature.

Elucidation of Non-Radiative Decay Pathways and Energy Dissipation Mechanisms

Understanding the non-radiative decay pathways is as important as studying the radiative (fluorescence) processes, as they compete with and diminish the fluorescence quantum yield. These pathways can include internal conversion, intersystem crossing to the triplet state, and photochemical reactions. An older study has noted that the major photochemical reaction for trans-1,3,4,5-tetraphenyl-2-pyrazoline is dehydrogenation to the corresponding pyrazole (B372694). However, a detailed quantitative analysis of the quantum yields of these non-radiative processes and the mechanisms of energy dissipation is lacking.

Impact of Molecular Conformation, including trans-Isomerism, on Excited State Evolution

The specific three-dimensional arrangement of the phenyl groups in the trans-conformation at the 4 and 5 positions of the pyrazoline ring is expected to have a significant impact on the molecule's photophysical properties. This includes influencing the energies of the frontier molecular orbitals, the transition dipole moments, and the potential energy surfaces of the excited states. A thorough investigation would involve comparing the excited state dynamics of the trans-isomer with its cis-counterpart and with other structurally related pyrazolines to isolate the specific effects of this conformational arrangement. Such comparative studies focusing on the excited state evolution of trans-1,3,4,5-tetraphenyl-2-pyrazoline are not prominently featured in the available research.

Advanced Applications of Trans 1,3,4,5 Tetraphenyl 2 Pyrazoline in Materials Science and Optoelectronics

Role in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The performance and stability of OLEDs are critically dependent on the properties of the organic materials used in their construction. Pyrazoline derivatives, including trans-1,3,4,5-Tetraphenyl-2-pyrazoline, have been investigated for their utility in these devices, particularly as charge transport and host materials. rsc.org The inherent electron-rich nature of the pyrazoline ring, coupled with the extensive π-conjugation afforded by the tetraphenyl substitution, provides a molecular framework conducive to efficient charge transport and energy transfer processes. rsc.org

Evaluation as Charge Transport Materials (e.g., Hole Transport Layers)

Pyrazoline derivatives are well-regarded for their hole-transporting capabilities, a crucial function in the architecture of multilayer OLEDs. nih.gov The pyrazoline core can effectively facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, a key process for achieving efficient electron-hole recombination and subsequent light emission. The phenyl groups at the 1 and 5 positions of the pyrazoline ring are particularly influential in modulating the hole-transporting properties.

While specific performance data for trans-1,3,4,5-Tetraphenyl-2-pyrazoline as a hole transport layer (HTL) is not extensively documented in publicly available literature, the general characteristics of 1,3,5-triaryl-2-pyrazolines suggest its potential. nih.gov The charge mobility in pyrazoline-doped polymers has been a subject of study, indicating the intrinsic capacity of the pyrazoline moiety to transport charge. acs.org The high glass transition temperatures observed in some pyrazoline derivatives also point to their potential for forming thermally stable amorphous films, a desirable trait for enhancing the longevity of OLED devices. nih.gov

Table 1: Hole Transport Properties of a Representative Pyrazoline Derivative

| Compound | Hole Mobility (cm²/Vs) | Doping Concentration (%) | Polymer Matrix |

| 1-phenyl-3-((diethylamino)styryl)-5-(p-(diethylamino)phenyl)pyrazoline | ~10⁻⁵ - 10⁻³ | 25 - 75 | Polycarbonate |

This table presents data for a related pyrazoline derivative to illustrate the potential charge transport properties of this class of compounds. acs.org

Potential as Host Materials for Emitting Components

In phosphorescent OLEDs (PhOLEDs), the host material plays a pivotal role in dispersing the phosphorescent emitter and facilitating efficient energy transfer. An effective host material should possess a high triplet energy to prevent back energy transfer from the guest emitter, as well as balanced charge-transport properties to ensure a wide recombination zone within the emissive layer. noctiluca.eu

The tetraphenyl-substituted pyrazoline structure is a candidate for host materials due to its potentially high triplet energy and good thermal stability. While direct studies on trans-1,3,4,5-Tetraphenyl-2-pyrazoline as a host for phosphorescent emitters like iridium(III) complexes are not widely reported, the broader class of pyrazole-containing bipolar host materials has shown considerable promise. rsc.org160.153.132rsc.org The ability to chemically modify the phenyl rings on the pyrazoline core offers a pathway to fine-tune the material's electronic properties to match those of specific guest emitters, thereby optimizing device efficiency and color purity. noctiluca.eu

Development as Fluorescent Probes and Chemical Sensors (excluding biological applications)

The inherent fluorescence of pyrazoline derivatives makes them attractive scaffolds for the design of chemical sensors. nih.gov The sensitivity of their emission to the local environment can be harnessed to detect changes in pH or the presence of specific chemical species. nih.gov

Design and Mechanism of pH-Responsive Fluorophores based on PET/ICT Principles

The fluorescence of pyrazoline-based compounds can be modulated by pH through mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). rsc.org By incorporating proton-responsive functional groups into the molecular structure, it is possible to create "on-off" or ratiometric fluorescent pH sensors.

For instance, a pyrazoline derivative functionalized with a meso-positioned pyrazole (B372694) can exhibit pH-dependent fluorescence intensity and lifetime. nih.gov In such systems, the protonation state of the pyrazole nitrogen can influence the electronic properties of the entire molecule, leading to a change in its fluorescence behavior. nih.gov The underlying principle often involves the protonation of a nitrogen atom, which can either inhibit a PET process that would otherwise quench the fluorescence (leading to a "turn-on" response) or alter the ICT character of the excited state, resulting in a shift in the emission wavelength.

Sensing of Specific Chemical Species (e.g., Metal Ions)

Pyrazoline derivatives can be designed as selective chemosensors for various metal ions. mdpi.com The nitrogen atoms within the pyrazoline ring, along with other strategically placed coordinating groups on the phenyl substituents, can act as binding sites for metal cations. rsc.orgnih.gov This binding event can lead to a significant change in the fluorescence properties of the molecule, allowing for the detection of the target ion.

The sensing mechanism often relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion restricts intramolecular rotations or vibrations, leading to an increase in fluorescence quantum yield. nih.govsemanticscholar.orgresearchgate.net Alternatively, the interaction with a paramagnetic metal ion can lead to fluorescence quenching. semanticscholar.org Pyrazoline-based sensors have been developed for the detection of a range of metal ions, including Al³⁺, Zn²⁺, Cd²⁺, and Fe³⁺. rsc.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.netbohrium.com The selectivity of the sensor is determined by the nature and position of the binding moieties incorporated into the pyrazoline scaffold.

Table 2: Examples of Pyrazoline-Based Fluorescent Metal Ion Sensors

| Sensor | Target Ion | Sensing Mechanism | Emission Change |

| Pyrene-appended pyrazoline (PY-I) | Al³⁺ | Chelation-enhanced fluorescence | Turn-on |

| Pyridine-containing pyrazole | Zn²⁺/Cd²⁺ | Chelation-enhanced fluorescence | Turn-on |

| Pyridine-containing pyrazole | Fe³⁺/Fe²⁺ | Chelation-enhanced fluorescence | Turn-on |

This table showcases the sensing capabilities of related pyrazoline and pyrazole derivatives, highlighting the potential of the pyrazoline core in chemosensor design. rsc.orgnih.govsemanticscholar.orgresearchgate.net

Exploration in Photochromic and Thermochromic Organic Materials

The development of materials that change their optical properties in response to external stimuli such as light (photochromism) or heat (thermochromism) is a burgeoning area of materials science. While the intrinsic photochromic or thermochromic behavior of trans-1,3,4,5-Tetraphenyl-2-pyrazoline has not been extensively reported, the pyrazoline scaffold has been incorporated into more complex photoresponsive systems.

Photochromism in organic molecules often involves a reversible transformation between two isomers with distinct absorption spectra. nih.govrsc.orgrsc.orgnih.gov Pyrazoline units have been integrated into diarylethene structures, a well-known class of photochromic compounds. In these systems, the photochromic behavior is primarily governed by the electrocyclic reaction of the diarylethene core, with the pyrazoline moiety potentially influencing the electronic properties and switching characteristics of the molecule.

Thermochromism, a reversible change in color with temperature, has been observed in metal complexes incorporating pyrazolate ligands. acs.org For example, a copper(I) pyrazolate complex has been shown to exhibit a temperature-dependent shift in its emission spectrum. acs.org This behavior is attributed to changes in the supramolecular interactions and coordination geometry of the metal centers as a function of temperature. The potential for trans-1,3,4,5-Tetraphenyl-2-pyrazoline to exhibit intrinsic thermochromic properties, or to be used as a ligand in thermochromic metal complexes, remains an area for future investigation. rsc.orgrsc.orgmdpi.com

Utility as Optical Brightening Agents

trans-1,3,4,5-Tetraphenyl-2-pyrazoline belongs to the broader class of 1,3,5-triaryl-2-pyrazolines, which are highly regarded as optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). Their primary function in materials science and optoelectronics is to enhance the whiteness and brightness of various materials. This is achieved through a process of fluorescence, where the compound absorbs ultraviolet (UV) light and re-emits it as visible blue light. This emitted blue light effectively masks the inherent yellow or off-white cast of many polymers and textiles, resulting in a brighter, cleaner appearance.

Pyrazoline derivatives are particularly effective due to their strong blue fluorescence and high quantum yields in solution. researchgate.netnih.gov The core mechanism involves the absorption of light in the near-UV region of the electromagnetic spectrum (typically 340-400 nm) which excites the π-electrons of the conjugated system within the pyrazoline molecule to a higher energy state. Upon returning to the ground state, this energy is released as light in the blue region of the visible spectrum (approximately 400-500 nm). mdpi.comdergipark.org.tr

The effectiveness of pyrazoline-based optical brighteners is influenced by the substituent groups attached to the heterocyclic ring, which can be tailored to modify the photophysical properties. While specific research focusing solely on the trans-1,3,4,5-tetraphenyl derivative is limited in publicly available literature, the extensive research on structurally similar 1,3,5-triaryl-2-pyrazolines provides a strong basis for understanding its function and properties. These compounds are noted for their application in whitening textiles, plastics, and papers. researchgate.net

Detailed Research Findings

Research into 1,3,5-triaryl-2-pyrazolines demonstrates their significant potential and established use as OBAs. The conjugated system formed by the aryl groups at the 1 and 3 positions with the pyrazoline ring is crucial for their fluorescent properties. mdpi.com The aryl group at the 5-position is generally not part of this primary conjugated system but can influence physicochemical properties. mdpi.com

Studies on various 1,3,5-triaryl-2-pyrazolines show that they typically exhibit an intense absorption band attributed to a π-π* transition. mdpi.com The position of the absorption maximum (λmax) and the emission maximum can be fine-tuned by altering the substituents on the phenyl rings. Generally, these compounds absorb UV light in the range of 367-377 nm and emit blue fluorescence. mdpi.com For instance, the closely related and commonly used 1,3,5-triphenyl-2-pyrazoline is known to emit a strong blue light with a primary emission band centered at approximately 460 nm. nih.gov

The application of these brighteners is prevalent in the polymer and textile industries. They can be incorporated into various plastics, including polyolefins, polyvinyl chloride, and polyamides, to improve the material's appearance. google.com In textiles, especially synthetic polyamide fibers like Nylon 6 and Nylon 66, pyrazoline-based brighteners are applied from aqueous solutions, often using an exhaustion method, to impart a brilliant white finish with a neutral blue or violet nuance. google.comgoogle.com The concentration of the brightener is typically low, in the range of 0.001% to 0.5% by weight of the substrate. google.com The non-planar, propeller-like conformation of the phenyl rings in such multi-phenyl substituted heterocyclic compounds can help to impede π-π stacking in the solid state, which is beneficial for maintaining high emission efficiency. nih.gov

The following tables summarize the characteristic photophysical properties of 1,3,5-triaryl-2-pyrazolines, which are considered representative of the broader class that includes trans-1,3,4,5-tetraphenyl-2-pyrazoline.

Table 1: Photophysical Properties of Representative 1,3,5-Triaryl-2-Pyrazolines

| Property | Typical Value/Range | Description |

| Absorption Maximum (λmax) | 367 – 377 nm | Wavelength of maximum UV light absorption. |

| Emission Maximum (λem) | ~460 nm (blue region) | Wavelength of maximum fluorescence emission. |

| Appearance of Emission | Blue to Violet Fluorescence | The visible color of the emitted light under UV excitation. |

| Mechanism | π-π* transition and fluorescence | Absorption of UV photons and re-emission at a longer visible wavelength. |

Note: Data is based on studies of various 1,3,5-triaryl-2-pyrazoline derivatives as specific data for trans-1,3,4,5-Tetraphenyl-2-pyrazoline is not extensively documented in available literature. nih.govmdpi.com

Table 2: Application Examples in Materials Science

| Material | Application Method | Observed Effect | Reference |

| Polyamide 6.6 Fabric | Exhaustion from an acidic bath | Brilliant brightening with a neutral blue nuance | google.com |

| Cellulose Acetate (B1210297) Film | Homogenized in acetone (B3395972) solution before casting | Clearer white appearance compared to untreated film | google.com |

| High-Pressure Polyethylene | Dry mixture with polymer granules | Enhanced whiteness | google.com |

| Detergent Compositions | Incorporation as an additive | Imparts a brilliant appearance to synthetic fibers during washing | google.com |

Conclusion and Future Research Directions for Trans 1,3,4,5 Tetraphenyl 2 Pyrazoline

Synthesis of Academic Insights Gained from Current Research

Research into trans-1,3,4,5-Tetraphenyl-2-pyrazoline and its analogs has solidified several key academic insights. The primary synthetic route involves a two-step process: the first stage is a Claisen-Schmidt condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govdergipark.org.tr The second stage is the cyclization of this chalcone intermediate with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118), often in the presence of an acid catalyst like glacial acetic acid, to yield the 2-pyrazoline (B94618) ring structure. nih.gov

Structurally, the formation of the five-membered pyrazoline ring is confirmed through various spectroscopic techniques. nih.gov Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly diagnostic, revealing a characteristic ABX pattern for the non-equivalent methylene (B1212753) protons at the C-4 position and the methine proton at the C-5 position of the pyrazoline ring. dergipark.org.trnih.gov Carbon-13 NMR (¹³C NMR) spectra further support the structure by showing distinct chemical shifts for the C-3, C-4, and C-5 carbons of the pyrazoline scaffold. dergipark.org.tr

The photophysical properties of tetraphenyl-substituted pyrazolines are a major focus of research. These compounds are known for their fluorescent properties, which are attributed to the extended π-conjugation across the molecule. nih.govresearchgate.net The presence of multiple phenyl rings allows for intramolecular charge transfer (ICT), a process that significantly influences their emission characteristics. nih.govresearchgate.net The fluorescence behavior, including emission wavelength and quantum yield, is highly sensitive to the surrounding environment, such as solvent polarity.

Emerging Methodologies for Enhanced Synthesis and Characterization

While conventional synthesis methods are well-established, they often require long reaction times and can result in moderate yields. nih.gov Emerging methodologies are now being explored to enhance the efficiency, sustainability, and yield of pyrazoline synthesis.

Advanced Synthetic Techniques:

Microwave Irradiation: This technique utilizes microwave energy to accelerate chemical reactions, significantly reducing reaction times from hours to minutes and often improving product yields. nih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green chemistry approach that can enhance reaction rates and efficiency. nih.gov

Grinding Techniques: Solvent-free or solid-state synthesis through grinding is an environmentally friendly method that minimizes waste and can lead to the formation of pyrazoline derivatives. nih.gov

Catalytic Innovations: The development of novel catalysts, including ligand-free palladium-catalyzed reactions and ruthenium-based catalytic systems, offers new pathways for forming the pyrazoline ring with high selectivity and under mild conditions. organic-chemistry.org

Enhanced Characterization: Advanced characterization techniques are crucial for a deeper understanding of the structure-property relationships. High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, confirming the elemental composition of the synthesized compounds. dergipark.org.tr For unambiguous structural confirmation, single-crystal X-ray diffraction is invaluable, providing detailed information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule. researchgate.net

| Methodology | Advantage | Potential Impact on Synthesis |

| Microwave Irradiation | Reduced reaction time, improved yields | Faster and more efficient production of the target compound. nih.gov |

| Ultrasonic Irradiation | Green chemistry approach, enhanced rates | Environmentally benign synthesis with high efficiency. nih.gov |

| Grinding Techniques | Solvent-free, eco-friendly | Minimizes chemical waste and simplifies the purification process. nih.gov |

| Advanced Catalysis | High selectivity, mild conditions | Enables novel synthetic routes and functionalization. organic-chemistry.org |

Unexplored Frontiers in Photophysical Behavior and Excited State Dynamics

The photophysical behavior of trans-1,3,4,5-Tetraphenyl-2-pyrazoline presents several unexplored frontiers. While its fluorescence is known, a detailed understanding of the underlying excited-state dynamics is still emerging. Current research on related multi-branched donor-acceptor systems suggests that intramolecular torsion and the formation of Twisted Intramolecular Charge Transfer (TICT) states are critical in governing the relaxation pathways from the excited state. rsc.org

Future research should focus on:

Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique can be used to directly observe the excited-state relaxation pathways of trans-1,3,4,5-Tetraphenyl-2-pyrazoline, identifying the formation and decay of transient species like locally excited (LE) states and TICT states. rsc.org

Solvent-Dependent Studies: A systematic investigation into how solvent polarity affects the excited-state dynamics can elucidate the role of the TICT state. In polar solvents, stabilization of the charge-separated TICT state is expected to play a more significant role in the non-radiative decay, potentially quenching fluorescence. rsc.org

Quantum Chemical Calculations: Time-dependent density functional theory (TD-DFT) calculations can provide theoretical insights into the potential energy surfaces of the excited states, helping to rationalize the experimentally observed photophysical behavior and predict the likelihood of processes like Excited-State Intramolecular Proton Transfer (ESIPT) or intersystem crossing to triplet states. nih.gov

Nonlinear Optical Properties: The multiphoton absorption properties of this compound are largely unexplored. Such studies could reveal its potential for applications like optical limiting, where materials exhibit reverse-saturable absorption. nih.gov

Prospects for Rational Design of Novel Organic Materials through Pyrazoline Derivatives

The trans-1,3,4,5-Tetraphenyl-2-pyrazoline scaffold is an excellent platform for the rational design of novel organic materials with tailored properties. The four peripheral phenyl rings offer multiple sites for chemical modification, allowing for the fine-tuning of the molecule's electronic and photophysical characteristics.

Design Strategies and Potential Applications:

Tuning Emission Properties: By introducing electron-donating or electron-withdrawing groups onto the phenyl rings, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated. This strategy allows for precise control over the compound's absorption and emission wavelengths, making it possible to design materials that emit across the visible spectrum for applications in Organic Light-Emitting Diodes (OLEDs).

Developing Fluorescent Sensors: The sensitivity of the pyrazoline core's fluorescence to its local environment can be exploited to create chemosensors. mdpi.com Functional groups capable of binding to specific ions or molecules can be attached to the tetraphenyl framework. A binding event would alter the intramolecular charge transfer characteristics, leading to a detectable change in the fluorescence signal ("turn-on" or "turn-off").

Aggregation-Induced Emission (AIE): While many fluorophores suffer from quenching in the aggregated or solid state, molecules with AIE properties, such as tetraphenylethylene, show enhanced emission. rsc.orgmdpi.com By strategically modifying the phenyl rings to control intermolecular interactions and restrict intramolecular rotation in the solid state, it may be possible to induce AIE characteristics in derivatives of trans-1,3,4,5-Tetraphenyl-2-pyrazoline, making them suitable for solid-state lighting and imaging applications.

The continued exploration of this compound and its derivatives, guided by these future research directions, promises to yield fundamental insights into heterocyclic chemistry and pave the way for the development of next-generation organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.